

Technical Guide: α -(3-Methylphenoxy)acetophenone (CAS 19514-02-4) [1]

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Compound of Interest

Compound Name: *alpha*-(3-Methylphenoxy)acetophenone
Cat. No.: B8362321

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Executive Summary

α -(3-Methylphenoxy)acetophenone, formally known as 2-(3-methylphenoxy)-1-phenylethanone (CAS 19514-02-4), is a pivotal aromatic ether intermediate used primarily in the synthesis of fused heterocyclic systems. Its structural core—a phenacyl group linked to a meta-substituted toluene moiety—serves as a versatile scaffold for constructing pharmacophores such as benzofurans and imidazo[1,2-a]pyridines.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical identity, optimized synthesis protocols, and downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

The compound is characterized by the presence of a ketone functionality adjacent to an ether linkage, making it susceptible to both nucleophilic attack (at the carbonyl) and electrophilic

cyclization (at the aromatic rings).

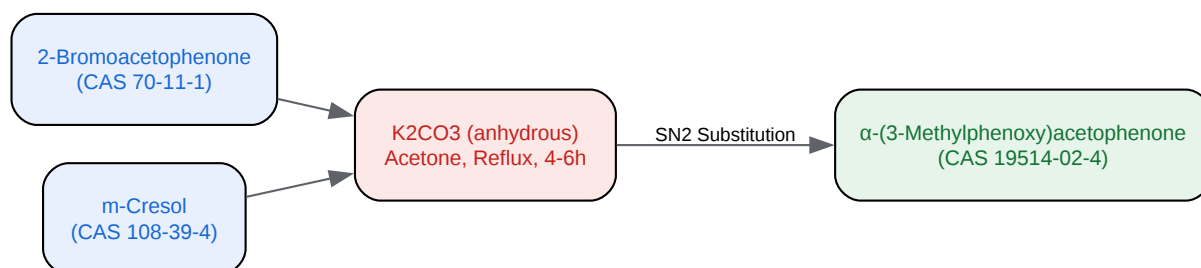
Property	Data
CAS Number	19514-02-4
IUPAC Name	2-(3-Methylphenoxy)-1-phenylethanone
Synonyms	Phenacyl m-tolyl ether; -(m-Tolyloxy)acetophenone
Molecular Formula	
Molecular Weight	226.27 g/mol
SMILES	<chem>CC1=CC(OCC(=O)C2=CC=CC=C2)=CC=C1</chem>
InChI Key	QZJULIXUNKVGQQ-UHFFFAOYSA-N
Physical State	Crystalline solid or viscous oil (purity dependent)
Solubility	Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in Water

Synthesis Protocol: Williamson Ether Strategy

The most robust method for synthesizing CAS 19514-02-4 involves a Williamson etherification between 2-bromoacetophenone (Phenacyl bromide) and m-cresol. This

substitution requires careful control of basicity to prevent aldol condensation side reactions of the ketone.

Reaction Pathway[6]



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Figure 1: Synthesis of α -(3-Methylphenoxy)acetophenone via Williamson Ether Synthesis.

Optimized Experimental Procedure

Objective: Synthesize 10.0 g of α -(3-Methylphenoxy)acetophenone.

Reagents:

- 2-Bromoacetophenone (1.0 eq, 50 mmol)
- m-Cresol (1.1 eq, 55 mmol)
- Potassium Carbonate (), anhydrous (2.0 eq, 100 mmol)
- Acetone (HPLC grade, 150 mL) or Acetonitrile (for faster kinetics)

Step-by-Step Protocol:

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (5.95 g, 55 mmol) in 150 mL of anhydrous acetone.
- Deprotonation: Add anhydrous (13.8 g, 100 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. Note: is preferred over to minimize enolate formation on the acetophenone.
- Addition: Dropwise add a solution of 2-bromoacetophenone (9.95 g, 50 mmol) in 20 mL acetone over 20 minutes.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The spot for 2-bromoacetophenone (

) should disappear.

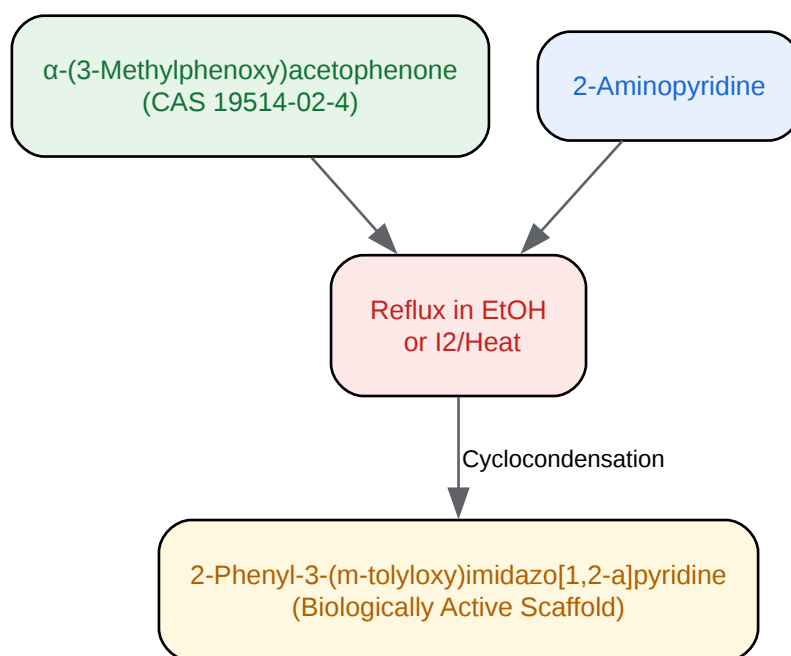
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (, excess) using a sintered glass funnel.
 - Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.
- Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M (mL) to remove unreacted m-cresol. Wash with brine, dry over , and concentrate.
- Crystallization: Recrystallize the crude solid from hot Ethanol or an EtOH/Water mixture to obtain the pure product as white crystals.

Applications in Heterocyclic Chemistry[7][8]

CAS 19514-02-4 is a "linchpin" intermediate. Its structure contains both a nucleophilic aromatic ring and an electrophilic carbonyl, enabling cyclization reactions.

Synthesis of Imidazo[1,2-a]pyridines

The reaction of α -phenacyl ethers with 2-aminopyridines yields imidazo[1,2-a]pyridines, a scaffold found in anxiolytic drugs (e.g., Alpidem).



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Figure 2: Cyclization pathway to Imidazo[1,2-a]pyridine derivatives.

Synthesis of Benzofurans

Under strong acid catalysis (e.g., Polyphosphoric acid - PPA), the compound undergoes cyclodehydration to form 3-phenyl-benzofurans. This is a variation of the intramolecular Friedel-Crafts alkylation.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 19514-02-4 is limited, its precursors and structural analogs dictate the following safety protocols:

- **Precursor Hazard:** 2-Bromoacetophenone is a potent lachrymator (tear gas agent). All synthesis steps involving this reagent must be performed in a functioning fume hood.
- **Irritant Profile:** Phenacyl ethers are generally skin and eye irritants. Wear nitrile gloves and safety goggles.
- **Storage:** Store in a cool, dry place. The ether linkage is stable, but the ketone can degrade under strong UV light or oxidative conditions over prolonged periods.

References

- Chemical Synthesis Database. 2-(3-methylphenoxy)-1-phenylethanone Properties and CAS. Retrieved from .
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